Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound is part of the thiazolo[3,2-b][1,2,4]triazole class, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival.
Mode of Action
This compound interacts with its targets, the ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to changes in the proteins’ activity, influencing the cellular responses to stress.
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and handles misfolded proteins. When this pathway is disrupted, it can lead to diseases like neurodegeneration and cancer. The NF-kB pathway regulates the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.
Result of Action
The molecular results revealed that this compound has promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Process optimization techniques, such as continuous flow chemistry, can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like alkyl halides.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new chemical entities.
Biology: Research in biology has explored the potential biological activities of this compound, including its effects on various cellular processes and pathways.
Medicine: In medicine, Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate has shown promise in preclinical studies for its therapeutic potential. It may be investigated for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In industry, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications, including drug discovery and material science.
Comparison with Similar Compounds
Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate
Ethyl 1-[(R)-(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl]-4-piperidinecarboxylate
Uniqueness: Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture distinguishes it from other compounds in its class.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its diverse applications and unique properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-2-26-18(25)14-8-10-22(11-9-14)15(13-6-4-3-5-7-13)16-17(24)23-19(27-16)20-12-21-23/h3-7,12,14-15,24H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAFKLCHIYDMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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